2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE
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Overview
Description
2-Chloro-1-(pyrimidin-4-yl)ethanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(pyrimidin-4-yl)ethanone typically involves the chlorination of 1-(pyrimidin-4-yl)ethanone. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-(pyrimidin-4-yl)ethanone is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added slowly. The mixture is then heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloro-1-(pyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-chloro-1-(pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylthio)pyrimidine
- 2-Chloro-4-(dimethylamino)pyrimidine
- 2-Chloro-4-(ethoxy)pyrimidine
Uniqueness
2-Chloro-1-(pyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethanone group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-1-pyrimidin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUGNHYBGMSTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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